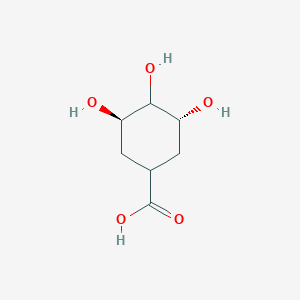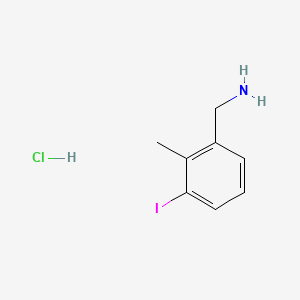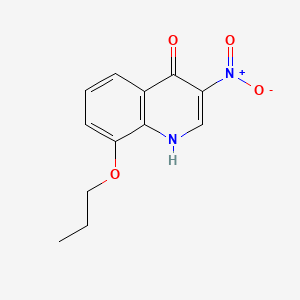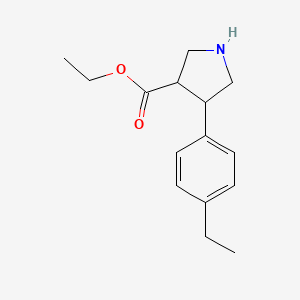![molecular formula C8H12ClNO3S B13479326 {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-Oxo-6-azabicyclo[321]octan-5-yl}methanesulfonyl chloride is a chemical compound with a unique bicyclic structureThe compound’s structure features a bicyclic ring system with a sulfonyl chloride functional group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
The synthesis of {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including intramolecular cyclization and rearrangements such as the Beckmann rearrangement . Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig reactions, can be employed to introduce various functional groups.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride has significant potential in scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It can be used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound’s reactivity makes it useful in the production of various chemical products.
Wirkmechanismus
The mechanism of action of {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds. The compound can target specific molecular pathways and enzymes, making it useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride include:
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.
Compared to these compounds, this compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C8H12ClNO3S |
|---|---|
Molekulargewicht |
237.70 g/mol |
IUPAC-Name |
(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO3S/c9-14(12,13)5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5H2,(H,10,11) |
InChI-Schlüssel |
ZKPJGBWLYVRXGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)(NC2=O)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
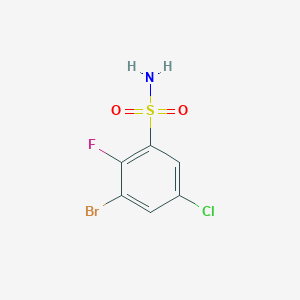
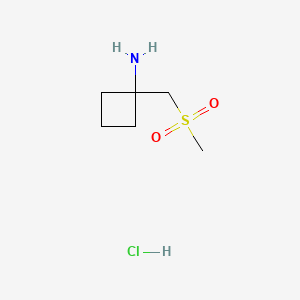

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)
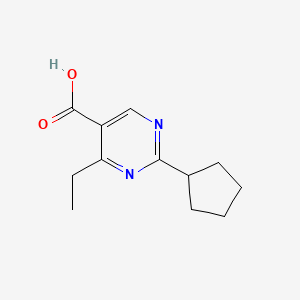
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)
